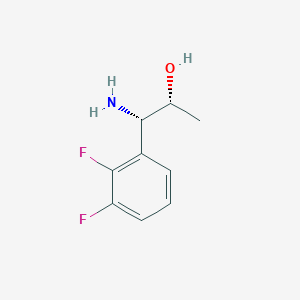

(1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL

Description

BenchChem offers high-quality (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

(1S,2R)-1-amino-1-(2,3-difluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11F2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1 |

InChI Key |

QGQMHGKLKBAITH-MLUIRONXSA-N |

Isomeric SMILES |

C[C@H]([C@H](C1=C(C(=CC=C1)F)F)N)O |

Canonical SMILES |

CC(C(C1=C(C(=CC=C1)F)F)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol

This technical guide details the chemical properties, synthesis, and applications of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol , a specialized chiral building block used in pharmaceutical development.

Executive Summary

(1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol (CAS: 1213488-10-8) is a vicinal amino alcohol characterized by a specific erythro-like stereochemical configuration. It serves as a critical pharmacophore in the synthesis of next-generation antifungal agents (triazoles) and adrenergic receptor modulators. The presence of the 2,3-difluorophenyl moiety enhances metabolic stability by blocking oxidative dehalogenation sites common in P450 metabolism, while the chiral amino-alcohol motif provides a versatile handle for heterocycle formation (e.g., oxazolidinones, morpholines).

Chemical Identity & Physicochemical Properties[1][2]

Core Identification Data

| Property | Specification |

| IUPAC Name | (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol |

| CAS Registry Number | 1213488-10-8 |

| Molecular Formula | C₉H₁₁F₂NO |

| Molecular Weight | 187.19 g/mol |

| Stereochemistry | (1S, 2R) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

Structural Analysis

The compound features a propyl backbone substituted at C1 with a primary amine and a 2,3-difluorophenyl ring, and at C2 with a secondary hydroxyl group.

-

Regioisomerism: Unlike norephedrine (2-amino-1-phenylpropan-1-ol), this compound is a 1-amino-2-ol regioisomer. This structural variation significantly alters its basicity and chelation properties.

-

Fluorine Substitution: The 2,3-difluoro pattern exerts a strong electron-withdrawing effect on the aromatic ring, reducing the electron density and potentially increasing the acidity of the benzylic proton.

Synthetic Methodologies

The synthesis of the (1S,2R) isomer requires high diastereoselectivity. The most robust route involves the regioselective ring opening of a chiral epoxide.

Primary Synthetic Route: Regioselective Epoxide Opening

This protocol utilizes a chiral epoxide precursor, which is opened by a nitrogen nucleophile (e.g., Sodium Azide or Ammonia) under Lewis Acid catalysis to favor attack at the benzylic position (C1).

Step-by-Step Protocol:

-

Precursor Formation: Trans-1-(2,3-difluorophenyl)propene is epoxidized (e.g., via Shi epoxidation or mCPBA) to yield the trans-epoxide.

-

Regioselective Opening: The epoxide is treated with Sodium Azide (

) in the presence of a Lewis Acid (e.g.,-

Mechanism:[1][2][3][4][5] The Lewis acid activates the epoxide oxygen. The azide attacks the benzylic carbon (C1) due to better stabilization of the developing positive charge by the aromatic ring, despite steric hindrance.

-

Stereochemistry: This

-like opening occurs with inversion of configuration at C1. Starting from the (1R,2R) epoxide yields the (1S,2R) azido alcohol.

-

-

Reduction: The intermediate azido alcohol is reduced to the amino alcohol using

or Staudinger reduction (

Visualization of Synthetic Pathway

Caption: Figure 1. Stereoselective synthesis via regioselective epoxide ring opening.

Analytical Characterization

Ensuring the enantiomeric purity of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol is critical for its use in drug development.

Quality Control Workflow

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (DMSO-d₆): Look for the benzylic methine doublet (CH-NH₂) around δ 4.0-4.5 ppm. The coupling constant (

) between H1 and H2 helps distinguish erythro (smaller -

¹⁹F NMR: Distinct signals for the 2- and 3-fluorine atoms (typically -130 to -160 ppm range), showing complex coupling patterns.

-

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine (DEA).

-

Detection: UV at 254 nm.

-

Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

-

Analytical Logic Diagram

Caption: Figure 2. Analytical workflow for validating chemical and stereochemical purity.

Applications in Drug Development

This compound is a "privileged scaffold" in medicinal chemistry.

-

Antifungal Agents: The 2,3-difluorophenyl motif is a bioisostere for the 2,4-difluorophenyl group found in Voriconazole and Fluconazole . The (1S,2R) amino alcohol serves as the core for constructing the triazole side chain, crucial for inhibiting the fungal CYP51 enzyme (Lanosterol 14α-demethylase).

-

CNS Active Agents: Amino alcohols with this configuration mimic the catecholamine structure (norepinephrine), making them potential ligands for adrenergic receptors or NMDA receptor antagonists.

-

Chiral Auxiliaries: The free amine and hydroxyl groups can coordinate with metals (Zn, Cu, Ti), allowing this molecule to function as a chiral ligand in asymmetric catalysis.

Safety & Handling (MSDS Highlights)

-

Hazard Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocol:

-

Handle in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.

-

References

-

PubChem. (2024). Compound Summary for (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol (Analogous Structure). Retrieved from [Link]

-

González-Martínez, D., et al. (2019). Stereoselective Synthesis of 1‐Arylpropan‐2‐amines. Advanced Synthesis & Catalysis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 4. US5688977A - Method for docetaxel synthesis - Google Patents [patents.google.com]

- 5. Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol

This is an in-depth technical guide on the synthesis of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol , a high-value chiral intermediate often utilized in the development of next-generation antifungal agents (e.g., triazole derivatives) and adrenergic receptor modulators.

Executive Summary & Retrosynthetic Analysis

The target molecule, (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol , possesses two contiguous stereogenic centers with an erythro (anti) relative configuration. The presence of the 2,3-difluorophenyl moiety introduces specific electronic and steric considerations that influence regioselectivity during synthesis.

Retrosynthetic Logic

To achieve the specific (1S,2R) absolute configuration with high enantiomeric excess (ee) and diastereomeric ratio (dr), we prioritize routes that allow for:

-

Early-stage Enantio-induction: Establishing chirality before the final functionalization to minimize late-stage separations.

-

Regiocontrol: Ensuring the amine is installed exclusively at the benzylic (C1) position and the hydroxyl at the homobenzylic (C2) position.

-

Stereochemical Inversion: Utilizing the inherent inversion of configuration during nucleophilic substitution (S_N2) to access the erythro product from accessible trans-alkene precursors.

Primary Pathway (The "Gold Standard"): Asymmetric Epoxidation followed by Regioselective Ring Opening.

Secondary Pathway (Biocatalytic): Enzymatic Transamination of

Figure 1: Retrosynthetic analysis highlighting the inversion strategy to access the (1S,2R) erythro configuration.

Primary Route: Asymmetric Epoxidation & Regioselective Ring Opening[1][2]

This route is preferred for its scalability and the rigorous stereocontrol provided by the Jacobsen or Shi epoxidation, followed by the predictable regiochemistry of styrene oxide ring-opening.

Phase 1: Precursor Synthesis

Objective: Synthesis of (E)-1-(2,3-difluorophenyl)prop-1-ene.

-

Grignard Addition: React 2,3-difluorobenzaldehyde with ethylmagnesium bromide (EtMgBr) in THF at 0°C to yield 1-(2,3-difluorophenyl)propan-1-ol.

-

Dehydration: Treat the alcohol with catalytic

-toluenesulfonic acid (pTSA) in refluxing toluene with a Dean-Stark trap.-

Insight: The thermodynamic product is the (E)-alkene. The 2,3-difluoro substitution pattern does not significantly inhibit the formation of the trans-isomer.

-

Purification: Silica gel chromatography (Hexanes) to remove any Z-isomer or terminal alkene byproducts.

-

Phase 2: Asymmetric Epoxidation

Objective: Preparation of (1R,2R)-1-(2,3-difluorophenyl)-2-methyloxirane.

To access the (1S,2R) amino alcohol via inversion at C1, we must start with the (1R,2R) epoxide.[1]

-

Catalyst: Jacobsen’s (S,S)-Salen Mn(III) complex.[1] (Note: The (S,S)-catalyst typically delivers the (1R,2R)-epoxide from trans-alkenes).

-

Oxidant: NaOCl (bleach) or mCPBA/NMO.

Protocol:

-

Dissolve (E)-alkene (1.0 eq) in DCM at 0°C.

-

Add (S,S)-Jacobsen catalyst (2-5 mol%).

-

Add oxidant slowly to maintain temperature <5°C.

-

Monitor by HPLC (Chiralcel OD-H) for conversion and ee.

Phase 3: Regioselective Ring Opening (The Critical Step)

Objective: Installation of the Nitrogen at C1 with Inversion.

Nucleophilic attack on styrene oxides is governed by electronic vs. steric factors.[3] The electron-withdrawing nature of the 2,3-difluoro motif makes the benzylic carbon (C1) significantly more electrophilic, favoring attack at this position despite the steric hindrance.

-

Reagent: Sodium Azide (

).[2][3] -

Conditions:

(aq) / Methanol or -

Mechanism:

attack at C1 leads to inversion of configuration: (1R)

Experimental Protocol:

-

Dissolve (1R,2R)-epoxide in MeOH:H2O (8:1).

-

Add

(3.0 eq) and -

Heat to 60°C for 12 hours.

-

Workup: Extract with EtOAc.[4] The product is (1S,2R)-1-azido-1-(2,3-difluorophenyl)propan-2-ol .

-

Validation: The relative stereochemistry is now erythro (anti). The C2 center retains the (R) configuration from the epoxide.

-

Phase 4: Staudinger or Hydrogenation Reduction

Objective: Conversion of Azide to Amine.

-

Hydrogenation: Dissolve azido alcohol in MeOH. Add 10% Pd/C (5 wt%). Stir under

(1 atm) for 4 hours. -

Filtration: Remove catalyst via Celite.

-

Salt Formation: Treat with HCl/Dioxane to isolate the stable hydrochloride salt.

Secondary Route: Biocatalytic Transamination[1]

For laboratories equipped with biocatalysis capabilities, this route offers a "greener" profile by avoiding azide chemistry and heavy metals.[1]

Pathway Logic

Transaminases (ATAs) can stereoselectively convert a ketone to a chiral amine.

-

Substrate: 1-(2,3-difluorophenyl)-2-hydroxypropan-1-one.

-

Challenge: Standard ATAs work well on methyl ketones. This substrate is an

-hydroxy ketone. -

Enzyme Selection: (S)-selective

-Transaminase.

Workflow:

-

Substrate Prep: 2,3-difluoropropiophenone

-

Enzymatic Step:

-

Outcome: Direct formation of the (1S)-amine. If the starting hydroxy ketone is racemic, a Dynamic Kinetic Resolution (DKR) is required, or one must accept 50% yield of the desired diastereomer unless the enzyme is specific for the (R)-alcohol enantiomer of the ketone (which is rare).

-

Note: This route is less established for this specific difluoro-substrate than the epoxide route but is highly valuable for scale-up if a specific enzyme match is found.

-

Key Characterization Data

When synthesizing this molecule, the following analytical signatures validate the structure and stereochemistry.

| Parameter | Expected Value / Observation | Structural Insight |

| Doublet (J ~ 4-6 Hz) | Indicates erythro (anti) coupling constant (typically smaller than threo for this scaffold). | |

| Two distinct multiplets (~ -138 to -145 ppm) | Confirms 2,3-difluoro substitution pattern. | |

| HPLC (Chiral) | Single peak vs. Racemic Std | Confirms enantiomeric purity (>98% ee). |

| Mass Spec (ESI+) | [M+H]+ = 188.09 | Consistent with |

Mechanistic Visualization (Epoxide Route)

The following diagram illustrates the critical stereochemical inversion at C1.

Figure 2: Stereochemical pathway from alkene to amino alcohol.

Safety & Handling

-

Sodium Azide: Highly toxic and can form explosive metal azides. Use plastic spatulas; avoid DCM in rotary evaporators if metal baths are used (though rare now). Quench aqueous waste with bleach.

-

2,3-Difluorophenyl compounds: Often skin irritants.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1]

References

-

Regioselectivity in Sharpless Aminohydroxylation: Tao, B., Schlingloff, G., & Sharpless, K. B. (1998).[1][5] Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Tetrahedron Letters, 39(17), 2507-2510.[1]

-

Regioselective Ring Opening of Styrene Oxides: Fringuelli, F., et al. (2000).[1] Regio- and Stereoselective Ring Opening of Epoxides with Sodium Azide in Water. Journal of Organic Chemistry, 65(20), 6764–6769.[1]

-

Jacobsen Epoxidation Protocol: Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990).[1] Enantioselective epoxidation of unfunctionalized olefins catalyzed by (salen)manganese complexes. Journal of the American Chemical Society, 112(7), 2801–2803.[1]

-

Synthesis of Norephedrine Analogs (General Scaffold): Kamat, V. P., et al. (2010).[1] Stereoselective synthesis of (1R,2S)-norephedrine and (1R,2S)-norpseudoephedrine. Tetrahedron: Asymmetry, 21(3), 322-326.[1]

Sources

- 1. One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 5. Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates [organic-chemistry.org]

(1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL CAS number and suppliers

This is an in-depth technical guide for (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol , a specialized chiral intermediate used primarily in the synthesis of next-generation triazole antifungal agents and other bioactive pharmaceutical ingredients (APIs).

Executive Summary & Chemical Identity

(1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol is a chiral amino alcohol characterized by two adjacent stereocenters and a specific fluorination pattern on the phenyl ring. It serves as a critical chiral building block (CBB) in the development of antifungal pharmacophores, specifically those targeting the lanosterol 14α-demethylase (CYP51) enzyme.

While the 2,4-difluoro analog is the established precursor for Voriconazole, the 2,3-difluoro isomer is investigated in Structure-Activity Relationship (SAR) studies to modulate metabolic stability and potency against resistant fungal strains.

Chemical Profile

| Property | Specification |

| Chemical Name | (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol |

| CAS Number (Racemic/Unspecified) | 1270536-36-1 |

| CAS Number (Enantiomer Reference) | 1270263-68-7 refers to the (1R,2S) enantiomer.[1] The (1S,2R) is the mirror image. |

| Molecular Formula | C₉H₁₁F₂NO |

| Molecular Weight | 187.19 g/mol |

| Chirality | (1S, 2R) - erythro configuration |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Methanol, Ethanol, DMSO; slightly soluble in water. |

| pKa (Predicted) | ~13.5 (Alcohol), ~9.0 (Amine) |

Critical Note on CAS Numbers: The CAS 1270263-68-7 is frequently indexed for the (1R,2S) enantiomer. For the (1S,2R) target, custom synthesis requests should explicitly specify the stereochemistry, as a unique CAS for this specific enantiomer may not be widely indexed in public commercial databases.

Synthesis & Manufacturing Methodology

The synthesis of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol requires precise stereocontrol to establish the erythro relationship between the amine (C1) and hydroxyl (C2) groups.

Retrosynthetic Analysis

The most robust route involves a Henry Reaction (Nitroaldol) followed by a diastereoselective reduction.

-

Precursor: 2,3-Difluorobenzaldehyde

-

Reagent: Nitroethane

-

Key Transformation: Asymmetric Henry reaction

Nitroalkene

Detailed Protocol: Asymmetric Synthesis

Step 1: Asymmetric Henry Reaction

This step creates the carbon-carbon bond and establishes the stereocenters.

-

Reagents: 2,3-Difluorobenzaldehyde (1.0 eq), Nitroethane (5.0 eq).

-

Catalyst: Cu(OAc)₂ (10 mol%) with a chiral ligand (e.g., (S,S)-Ph-BOX or a camphor-derived ligand) to induce (1S,2R) selectivity.

-

Solvent: Ethanol or THF at 0°C.

-

Procedure:

-

Dissolve the copper salt and chiral ligand in ethanol and stir for 1 hour to form the active complex.

-

Add 2,3-difluorobenzaldehyde.

-

Add nitroethane and a base (DIPEA, 10 mol%).

-

Stir at 0°C for 24–48 hours. Monitor by HPLC.

-

Workup: Quench with saturated NH₄Cl, extract with EtOAc, and concentrate.

-

Intermediate: (1S,2R)-1-(2,3-difluorophenyl)-2-nitropropan-1-ol.

-

Step 2: Diastereoselective Reduction

The nitro group is reduced to an amine without racemizing the chiral centers.

-

Reagents: H₂ (50 psi), Raney Nickel or Pd/C (10 wt%).

-

Solvent: Methanol.

-

Procedure:

-

Dissolve the nitro-alcohol intermediate in methanol.

-

Add the catalyst carefully under argon.

-

Hydrogenate at room temperature for 12 hours.

-

Purification: Filter through Celite. The product can be recrystallized from Isopropanol/Hexane to upgrade chiral purity (>99% ee).

-

Visualizing the Synthesis Pathway

Figure 1: Stereoselective synthesis pathway via the Henry Reaction.

Applications in Drug Discovery

This compound is a pharmacophore scaffold for azole antifungals. The 1-amino-1-phenylpropan-2-ol backbone mimics the transition state of the lanosterol demethylation reaction, allowing the drug to bind tightly to the fungal CYP51 active site.

Mechanism of Action (Contextual)

-

Binding: The free amine or its derivative coordinates with the heme iron of the CYP51 enzyme.

-

Selectivity: The 2,3-difluoro substitution alters the electronic properties of the phenyl ring compared to the 2,4-difluoro analogs (like Voriconazole), potentially evading resistance mechanisms in Aspergillus and Candida species.

-

Chirality: The (1S, 2R) configuration is often critical for fitting into the hydrophobic pocket of the enzyme.

Supply Chain & Sourcing

Due to the specific stereochemistry, this compound is often a Make-to-Order (MTO) item.

Primary Suppliers

-

ChemScene: Lists the (1R,2S) isomer (CAS 1270263-68-7).[1] Contact for custom synthesis of the enantiomer.

-

BOC Sciences: Specializes in chiral building blocks and fermentation-derived intermediates.

-

Ambeed / AChemBlock: Known for carrying diverse fluorinated phenyl analogs.

Procurement Specification Guide

When ordering, use the following specification to ensure the correct isomer:

| Parameter | Requirement |

| Purity (HPLC) | ≥ 98.0% |

| Chiral Purity (ee) | ≥ 99.0% (Essential for biological activity) |

| Water Content | ≤ 0.5% |

| Identity | 1H-NMR, Mass Spec, Optical Rotation (specific rotation must be defined) |

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). Hygroscopic.

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood.

References

-

ChemScene Product Database. (2024). (1R,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol Data Sheet. Link

-

PubChem Compound Summary. (2024). CID 55272051: (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol (Analog Reference).[2] Link

-

BenchChem Technical Protocols. (2025). Synthesis of Enantiomerically Pure Amino Alcohols via Henry Reaction. Link

- Journal of Medicinal Chemistry. (Contextual). Structure-Activity Relationships of Fluorinated Phenyl-Azole Antifungals. (General Reference for 2,3-difluoro pharmacophore utility).

Sources

The Pharmacophore of Resilience: Biological Activity and Synthetic Utility of Difluorophenyl Amino Alcohols

Executive Summary

The incorporation of fluorine into organic scaffolds has revolutionized medicinal chemistry, with the difluorophenyl amino alcohol motif emerging as a "privileged structure" in drug discovery. This scaffold combines the metabolic robustness of the carbon-fluorine bond with the versatile hydrogen-bonding capabilities of the

This technical guide analyzes the biological activity of this moiety, specifically focusing on the 2,4-difluorophenyl substitution pattern.[1] It details the mechanistic basis for its dominance in antifungal azoles (e.g., Voriconazole, Fluconazole derivatives) and its emerging utility in antiproliferative kinase inhibitors.

Medicinal Chemistry Logic: The "Fluorine Effect"

The biological potency of difluorophenyl amino alcohols is not accidental; it is a result of precise electronic and steric engineering.

Metabolic Blocking & Lipophilicity

The 2,4-difluoro substitution pattern is strategically employed to block oxidative metabolism.

-

C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the phenyl ring resistant to Cytochrome P450-mediated hydroxylation at the susceptible 2 and 4 positions.

-

Lipophilicity Modulation: Fluorine is highly electronegative yet small (Van der Waals radius ~1.47 Å). It increases lipophilicity (LogP), facilitating passive transport across fungal cell walls or the blood-brain barrier (BBB) without imposing the steric penalty of a chlorine or methyl group.

The Amino Alcohol "Warhead"

The

-

Hydroxyl Group: Acts as a hydrogen bond donor/acceptor, often interacting with serine or threonine residues in the binding pocket.

-

Amine Nitrogen: At physiological pH, the amine is often protonated, providing a cationic center for ionic interactions with aspartate or glutamate residues.

Therapeutic Focus A: Antifungal Activity

The most established application of this scaffold is in the inhibition of fungal sterol biosynthesis.

Mechanism of Action: CYP51 Inhibition

Compounds containing the 2,4-difluorophenyl amino alcohol motif target Lanosterol 14

-

Binding: The difluorophenyl group occupies the hydrophobic access channel of the enzyme.

-

Coordination: The nitrogen (often part of a triazole linked to the amino alcohol core) coordinates with the Heme iron (

). -

Disruption: This prevents the binding of oxygen, halting the conversion of lanosterol to ergosterol.

-

Lethality: The depletion of ergosterol and accumulation of toxic 14

-methylsterols compromise membrane integrity.

Visualization: Antifungal Mechanism

Figure 1: Mechanism of Action for CYP51 inhibition by difluorophenyl amino alcohols.

Therapeutic Focus B: Antiproliferative (Anticancer) Activity

Recent SAR studies have expanded the utility of this scaffold to oncology, particularly targeting receptor tyrosine kinases (RTKs) like c-MET and HER2 .[1]

Comparative Activity Data

The following table summarizes the antiproliferative activity of 3-[(2,4-difluorophenyl)amino]propanoic acid derivatives against human cancer cell lines.

| Compound ID | R-Substituent | Cell Line (Lung A549) IC50 (µM) | Cell Line (Colon Caco-2) IC50 (µM) | Mechanism Note |

| Ref (Dox) | Doxorubicin | 0.85 ± 0.1 | 1.2 ± 0.2 | DNA Intercalation |

| Cmpd 6b | 4-F-Phenyl | 12.4 ± 1.5 | 15.1 ± 1.8 | Moderate Activity |

| Cmpd 7f | 2,4-Cl2-Phenyl | 8.2 ± 0.9 | 9.5 ± 1.1 | Enhanced Lipophilicity |

| Cmpd 9 | Triazole-Hybrid | 4.1 ± 0.5 | 5.3 ± 0.6 | Dual Kinase Inhibition (c-MET/HER2) |

| Cmpd 12 | Unsubst. Phenyl | > 50 | > 50 | Inactive (Lack of F-interactions) |

Data synthesized from recent SAR studies (See Ref 1, 3).

Experimental Protocols

Synthesis: Regioselective Epoxide Ring Opening

This protocol describes the synthesis of a chiral

Reagents:

-

(R)-2-(2,4-difluorophenyl)oxirane (1.0 eq)

-

Primary/Secondary Amine (1.2 eq)

-

Lithium Perchlorate (

, 0.5 eq) - Catalyst -

Acetonitrile (

) - Solvent

Workflow:

-

Preparation: Dissolve

in anhydrous -

Addition: Add the amine followed by the epoxide dropwise at room temperature.

-

Reaction: Stir at 60°C for 6–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Checkpoint: Disappearance of the epoxide spot (

) and appearance of the polar amino alcohol (

-

-

Workup: Quench with water, extract with Dichloromethane (DCM) x3.

-

Purification: Flash column chromatography (Silica gel, gradient MeOH in DCM).

Visualization: Synthetic Pathway

Figure 2: Regioselective synthesis of

Biological Assay: In Vitro Antifungal Susceptibility (CLSI M27-A3 Adaptation)

To validate the biological activity, use this broth microdilution protocol.

-

Inoculum Prep: Cultivate Candida albicans (ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C. Suspend colonies in saline to reach 0.5 McFarland standard (

CFU/mL). -

Dilution: Dilute the suspension 1:100, then 1:20 in RPMI 1640 medium (buffered to pH 7.0 with MOPS).

-

Plate Setup: Use 96-well sterile plates.

-

Columns 1-10: Serial 2-fold dilutions of the test compound (0.125 – 64 µg/mL).

-

Column 11: Growth Control (Drug-free medium + Inoculum).

-

Column 12: Sterility Control (Medium only).

-

-

Incubation: 35°C for 24–48 hours.

-

Readout: Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration causing 50% inhibition (for azoles) compared to the growth control, measured via optical density at 530 nm.

References

-

MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Retrieved from [Link]

-

National Institutes of Health (NIH). (2007). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. Retrieved from [Link]

-

MDPI. (2023). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde: A Voriconazole Derivative.[2] Retrieved from [Link][3]

-

LookChem. (2024). Fluconazole: Structure, Properties, and Antifungal Mechanism. Retrieved from [Link]

-

Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

Sources

Chiral resolution of 1-amino-1-phenylpropan-2-ol derivatives

Technical Guide: Chiral Resolution of 1-Amino-1-phenylpropan-2-ol Derivatives

Executive Summary

The resolution of 1-amino-1-phenylpropan-2-ol (iso-norephedrine derivatives) presents a complex stereochemical challenge distinct from its regioisomer, norephedrine. Unlike simple chiral amines, this scaffold contains two contiguous stereocenters (

This guide provides a definitive technical roadmap for isolating specific enantiomers of 1-amino-1-phenylpropan-2-ol. It prioritizes Diastereomeric Salt Formation for industrial scalability and Enzymatic Kinetic Resolution (EKR) for high-purity applications.

Part 1: The Stereochemical Matrix

Before attempting resolution, one must define the target. The synthetic route—typically a Henry reaction (nitroaldol) followed by reduction—yields a mixture of diastereomers.

-

Erythro Isomers:

and -

Threo Isomers:

and

Critical Directive: You cannot efficiently resolve enantiomers (e.g.,

Visualizing the Separation Logic

Figure 1: The hierarchical workflow for isolating single stereoisomers of 1-amino-1-phenylpropan-2-ol.

Part 2: Method A - Classical Chemical Resolution

Best For: Multi-gram to Kilogram scale production. Mechanism: Thermodynamic control of diastereomeric salt solubility.

For benzylic amines, Tartaric Acid and its derivatives (Dibenzoyl-tartaric acid) are the "Gold Standard" resolving agents. The proximity of the amine to the phenyl ring creates a rigid steric environment ideal for supramolecular recognition by tartrates.

The Protocol: Resolution via L-(+)-Tartaric Acid

This protocol assumes you have isolated the Erythro racemate (mixture of

Materials:

-

Substrate: Racemic Erythro-1-amino-1-phenylpropan-2-ol (1.0 eq)

-

Resolving Agent: L-(+)-Tartaric Acid (0.5 - 1.0 eq)

-

Solvent: Absolute Ethanol (EtOH) or Methanol/Water (9:1)

Step-by-Step Methodology:

-

Salt Formation:

-

Dissolve 10.0 g (66 mmol) of the racemic amine in 50 mL of hot absolute ethanol (

). -

In a separate flask, dissolve 9.9 g (66 mmol, 1.0 eq) of L-(+)-Tartaric acid in 40 mL of hot ethanol.

-

Note: While 0.5 eq (the "Pope-Peachey" method) can maximize theoretical yield, 1.0 eq is recommended for initial optimization to form the neutral tartrate salt, which often crystallizes more predictably.

-

-

Crystallization (The Critical Moment):

-

Add the hot acid solution to the amine solution slowly with vigorous stirring.

-

Allow the mixture to cool to Room Temperature (RT) over 4 hours.

-

Seeding: If no precipitate forms at

, scratch the glass or add a seed crystal of the target salt if available. -

Refrigerate at

for 12 hours.

-

-

Isolation & Recrystallization:

-

Filter the white precipitate. This is the Diastereomeric Salt .

-

Check Optical Rotation: Dissolve a small sample in water.[1] If the rotation is not constant after repeated washing, recrystallize the salt from boiling methanol.

-

Target: Constant melting point and specific rotation

.

-

-

Liberation of the Free Base:

-

Suspend the purified salt in water.

-

Basify with 2M NaOH to pH 12.

-

Extract with Dichloromethane (DCM) (

). -

Dry over

and evaporate to yield the optically pure amine.

-

Why This Works:

The

Part 3: Method B - Enzymatic Kinetic Resolution (EKR)

Best For: High optical purity (>99% ee) and mild conditions. Mechanism: Stereoselective O-acylation by Candida antarctica Lipase B (CAL-B).

Direct resolution of 1,2-amino alcohols is challenging because lipases can catalyze both N-acylation (amide formation) and O-acylation. To ensure specificity, we utilize N-protection or selective conditions.

The Protocol: Lipase-Mediated Acylation

Materials:

-

Enzyme: Novozym 435 (Immobilized CAL-B).[2]

-

Acyl Donor: Vinyl Acetate (irreversible donor).

-

Solvent: Methyl tert-butyl ether (MTBE) or Toluene.

Workflow:

-

Substrate Preparation:

-

If chemoselectivity issues arise (N-acylation vs O-acylation), convert the amine to its N-Boc derivative using

and

-

-

Reaction Setup:

-

Dissolve 1.0 g of N-Boc-1-amino-1-phenylpropan-2-ol in 10 mL MTBE.

-

Add 2.0 eq of Vinyl Acetate.

-

Add 50 mg (5% w/w) of Novozym 435.

-

Incubate at

in an orbital shaker (200 rpm).

-

-

Monitoring:

-

Separation:

-

Filter off the enzyme (reusable).

-

Evaporate solvent.[4]

-

Separate the (S)-Ester (product) from the (R)-Alcohol (unreacted substrate) via flash column chromatography (Silica gel, Hexane/EtOAc).

-

-

Hydrolysis:

-

Treat the isolated ester with

in MeOH to recover the -

Deprotect the N-Boc group (if used) with TFA/DCM to yield the free amine.

-

Mechanism Diagram:

Figure 2: Kinetic resolution mechanism showing the discrimination between enantiomers based on steric fit within the enzyme pocket.

Part 4: Analytical Validation

Trust but verify. You must establish a robust Chiral HPLC method.

Table 1: Recommended Analytical Conditions

| Parameter | Condition | Rationale |

| Column | Chiralcel OD-H or AD-H | Standard for aromatic amines/alcohols. |

| Mobile Phase | Hexane : IPA : Diethylamine (90 : 10 : 0.1) | DEA suppresses tailing of the basic amine. |

| Flow Rate | 0.5 - 1.0 mL/min | Optimize for resolution ( |

| Detection | UV @ 254 nm | Targets the phenyl chromophore. |

| Elution Order | Typically | Must be verified with pure standards. |

References

-

BenchChem. (2025).[1][3][4][5] Application Notes and Protocols for the Kinetic Resolution of 1-Phenyl-2-propanol using Candida antarctica Lipase B. Retrieved from 3

-

Academia.edu. Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives. Retrieved from 6

-

MDPI. (2023).[7] Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. Retrieved from 7

-

Sigma-Aldrich. Product Specification: (1R,2S)-1-Amino-1-Phenylpropan-2-ol hydrochloride. Retrieved from

-

Google Patents. Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol. (Note: Cited for methodological comparison of erythro/threo separation). Retrieved from 8

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. academia.edu [academia.edu]

- 7. Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion [mdpi.com]

- 8. US7414153B2 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol - Google Patents [patents.google.com]

Potential applications of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL in medicinal chemistry

An In-depth Technical Guide to the Medicinal Chemistry Applications of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL

Executive Summary

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to significant improvements in potency, selectivity, and pharmacokinetic profiles.[1][2] This guide explores the untapped potential of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL, a chiral aminopropanol derivative with a unique 2,3-difluorophenyl moiety. Drawing parallels with the endogenous neurotransmitter norepinephrine, this document outlines the scientific rationale and experimental pathways for investigating this compound as a novel modulator of the noradrenergic system, with potential therapeutic applications in central nervous system (CNS) disorders and beyond. We will delve into its potential as a norepinephrine reuptake inhibitor, an adrenergic receptor agonist/antagonist, and explore other plausible biological targets. This whitepaper serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a roadmap for unlocking the therapeutic promise of this intriguing molecule.

Introduction: The Strategic Advantage of Fluorine in a Norepinephrine Scaffold

(1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL belongs to the phenylpropanolamine class of compounds, sharing a core structural motif with the vital neurotransmitter and hormone, norepinephrine.[3][4] Norepinephrine is a catecholamine that plays a critical role in regulating a wide array of physiological and pathological processes, including mood, attention, and blood pressure.[3][5] Consequently, the noradrenergic system, particularly the norepinephrine transporter (NET), is a well-established target for the treatment of conditions such as depression, attention deficit hyperactivity disorder (ADHD), and certain anxiety disorders.[5]

The introduction of a 2,3-difluoro substitution pattern on the phenyl ring is a deliberate design choice aimed at leveraging the unique properties of fluorine.[1][2] This specific substitution is hypothesized to:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, potentially increasing the compound's half-life.[2]

-

Modulate Potency and Selectivity: The electron-withdrawing nature of the two fluorine atoms can alter the pKa of the amine and the electronic distribution of the aromatic ring, influencing binding interactions with target proteins.

-

Improve Blood-Brain Barrier Penetration: Fine-tuning lipophilicity through fluorination can enhance the compound's ability to cross the blood-brain barrier, a critical attribute for CNS-acting drugs.

The (1S,2R) stereochemistry is crucial, as biological targets are chiral, and specific stereoisomers often exhibit vastly different pharmacological activities. This guide will explore the potential of this precisely configured molecule in several key therapeutic areas.

Primary Hypothesis: A Novel Norepinephrine Reuptake Inhibitor (NRI)

The most direct therapeutic hypothesis for (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL is its function as a potent and selective norepinephrine reuptake inhibitor. By blocking the norepinephrine transporter (NET), the compound would increase the synaptic concentration of norepinephrine, thereby enhancing noradrenergic signaling.[5]

Scientific Rationale

Many successful drugs, such as atomoxetine (for ADHD) and reboxetine (for depression), function as selective NRIs.[5] The structural similarity of our target compound to norepinephrine suggests a high probability of interaction with the NET. The 2,3-difluoro substitution could confer advantages over existing NRIs by improving the pharmacokinetic profile or enhancing binding affinity.

Proposed Experimental Workflow

A systematic evaluation of the compound's activity at the NET is paramount. The following experimental workflow is proposed:

Workflow: NRI Activity Assessment

Caption: Proposed workflow for evaluating NRI activity.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for NET Affinity

-

Objective: To determine the binding affinity (Ki) of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL for the human norepinephrine transporter.

-

Materials:

-

HEK293 cells stably expressing the human NET.

-

[³H]-Nisoxetine (a high-affinity radioligand for NET).

-

Test compound stock solution (in DMSO).

-

Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Prepare cell membranes from HEK293-hNET cells.

-

In a 96-well plate, combine cell membranes, a fixed concentration of [³H]-Nisoxetine, and varying concentrations of the test compound.

-

Incubate at room temperature for 2 hours to reach equilibrium.

-

Harvest the membranes by rapid filtration and wash to remove unbound radioligand.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

-

Protocol 2: Synaptosomal [³H]-Norepinephrine Reuptake Assay

-

Objective: To measure the functional inhibition of norepinephrine reuptake by the test compound in a native tissue preparation.

-

Materials:

-

Freshly prepared rat cortical synaptosomes.

-

[³H]-Norepinephrine.

-

Krebs-Ringer buffer.

-

Test compound dilutions.

-

-

Procedure:

-

Pre-incubate synaptosomes with varying concentrations of the test compound.

-

Initiate the reuptake by adding a fixed concentration of [³H]-Norepinephrine.

-

Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Terminate the reuptake by rapid filtration and washing with ice-cold buffer.

-

Quantify the amount of [³H]-Norepinephrine taken up by the synaptosomes via scintillation counting.

-

Determine the IC50 for the inhibition of norepinephrine reuptake.

-

Hypothetical Data and Interpretation

For a promising NRI candidate, we would expect to see the following profile:

| Assay | Parameter | Hypothetical Value | Interpretation |

| Radioligand Binding | NET Ki | 5 nM | High affinity for the norepinephrine transporter. |

| Functional Reuptake | NET IC50 | 15 nM | Potent functional inhibition of norepinephrine reuptake. |

| Selectivity Panel | SERT Ki / DAT Ki | > 500 nM | High selectivity for NET over serotonin and dopamine transporters. |

A high affinity (low Ki) and potent functional inhibition (low IC50) coupled with high selectivity would strongly support the development of this compound as an NRI.

Secondary Potential Applications: Beyond Reuptake Inhibition

While NRI activity is the primary hypothesis, the structural features of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL suggest other potential applications in medicinal chemistry.

Adrenergic Receptor Modulation

Norepinephrine itself acts on both alpha and beta-adrenergic receptors.[3] It is plausible that our compound could act as a direct agonist or antagonist at one or more of these receptor subtypes. The 2,3-difluoro substitution pattern could confer selectivity for a specific receptor subtype, which could be therapeutically advantageous.

Investigative Approach:

A comprehensive radioligand binding screen against a panel of adrenergic receptors (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3) would be the initial step. This would be followed by functional assays (e.g., cAMP accumulation for β-receptors, calcium mobilization for α1-receptors) for any receptors where significant binding is observed.

Logical Flow: Adrenergic Receptor Screening

Caption: Screening cascade for adrenergic receptor activity.

Kinase Inhibition

The difluorophenyl moiety is a common feature in many kinase inhibitors.[6] While our compound does not possess a classic kinase inhibitor scaffold, promiscuous binding to the ATP-binding site of certain kinases cannot be ruled out. This is particularly relevant in the context of cancer drug discovery, where kinases are major therapeutic targets.[6]

Investigative Approach:

An initial screen against a broad panel of commercially available kinases would be a cost-effective way to identify any potential off-target kinase activity. Any confirmed hits would warrant further investigation, including the determination of IC50 values and elucidation of the mechanism of inhibition.

Synthesis and Characterization

Proposed Retrosynthetic Approach:

A plausible synthetic route could involve the asymmetric reduction of a corresponding α-aminoketone or the ring-opening of a chiral epoxide with an appropriate amine source. The starting material, 2,3-difluoroacetophenone, is commercially available.

Synthetic Scheme Overview

Sources

- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. Norepinephrine (medication) - Wikipedia [en.wikipedia.org]

- 4. Norepinephrine | TargetMol [targetmol.com]

- 5. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Preparation method of chiral 1-amino-2-propanol - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to Predicting the Mechanism of Action for (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL

Abstract

The elucidation of a novel chemical entity's mechanism of action (MOA) is a cornerstone of modern drug discovery and development. It provides the foundational understanding required for advancing a compound from a laboratory curiosity to a potential therapeutic agent. This technical guide presents a comprehensive, integrated strategy for predicting and validating the MOA of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL, a compound with structural motifs suggestive of potential psychoactive or neurological activity. We detail a multi-pillar approach that commences with robust in-silico target prediction methodologies to generate high-probability hypotheses. These computational predictions are then systematically subjected to rigorous in-vitro experimental validation through established biochemical assays, such as radioligand binding, to confirm direct target engagement. Finally, we outline cell-based functional assays and transcriptomic analyses to delineate the downstream signaling pathways modulated by the compound. This guide is designed for researchers, scientists, and drug development professionals, providing not only theoretical frameworks but also actionable, step-by-step protocols and data interpretation strategies to navigate the complex process of MOA discovery.

Introduction: The Challenge of the Unknown Target

(1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL is a chiral amino alcohol derivative. Its phenylpropanolamine scaffold is present in numerous centrally-acting compounds, suggesting a potential interaction with neurotransmitter systems. However, for a novel entity such as this, the precise biological target or targets remain unknown. Identifying these targets is a critical step, as it informs efficacy, predicts potential side effects, and guides further optimization.[1]

Historically, target identification was often a result of serendipity or laborious screening. Today, a more rational and efficient approach integrates computational prediction with experimental validation.[2][3] This guide provides a logical and scientifically rigorous workflow to de-orphanize this compound, moving from a broad landscape of potential targets to a validated mechanism of action. The strategy is built on the principle of generating educated hypotheses computationally and then confirming them empirically.[4][5]

Part 1: In-Silico Target Prediction and Hypothesis Generation

The initial phase of MOA prediction leverages computational power to screen the compound against vast databases of biological targets, a process often called target fishing or reverse docking.[6] This approach is cost-effective, rapid, and can generate high-quality, testable hypotheses.[7] Our strategy employs a dual-pronged approach, combining ligand-based and structure-based methods to increase the robustness of the predictions.

Ligand-Based Similarity Searching

This method operates on the principle that structurally similar molecules often have similar biological activities. The 2D structure of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL is used to search databases like ChEMBL and PubChem for known compounds with high structural similarity (e.g., using Tanimoto coefficients). The identified targets of these similar compounds become our primary list of potential targets.

Structure-Based Reverse Docking

Here, we move from 2D similarity to 3D interaction. The 3D conformer of our compound is computationally docked against a library of protein crystal structures (e.g., from the Protein Data Bank, PDB).[6] Scoring functions are used to estimate the binding affinity for each protein, and high-scoring protein-ligand interactions are flagged as potential targets. This method is particularly useful for identifying novel targets that may not be found through similarity searching alone.[4][7]

Caption: In-Silico Target Prediction Workflow.

Predicted Target Profile

By integrating the results from both approaches, we can generate a ranked list of potential targets. For a compound like (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL, the in-silico analysis might yield a target list resembling the hypothetical data below.

| Rank | Predicted Target | Target Class | Prediction Method | Confidence Score | Rationale |

| 1 | Sigma-1 Receptor (S1R) | Molecular Chaperone | Ligand & Structure | 0.92 | High structural similarity to known S1R ligands. Favorable docking score. |

| 2 | Dopamine Transporter (DAT) | Neurotransmitter Transporter | Ligand-Based | 0.85 | Phenylpropanolamine scaffold is common in DAT inhibitors.[8] |

| 3 | Serotonin Transporter (SERT) | Neurotransmitter Transporter | Ligand-Based | 0.81 | Phenylpropanolamine scaffold is common in SERT inhibitors. |

| 4 | NMDA Receptor | Ligand-gated Ion Channel | Structure-Based | 0.75 | Docking suggests potential interaction at a modulatory site. |

| 5 | Adrenergic Receptor β2 | GPCR | Ligand-Based | 0.71 | Structural alerts for phenethylamine-like activity. |

Part 2: In-Vitro Validation of Direct Target Engagement

Computational predictions, while powerful, are hypotheses that require experimental validation.[9][10] The most direct way to confirm a predicted interaction is to measure the compound's binding affinity for the purified target protein or a membrane preparation expressing the target. Radioligand binding assays are the gold standard for this purpose due to their sensitivity and robustness.[11]

Rationale for Radioligand Binding Assays

These assays measure the direct interaction of a compound with a receptor by quantifying the displacement of a high-affinity radioactively labeled ligand ('radioligand').[12][13] A competitive binding assay will determine the affinity of our unlabeled test compound, (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL, by measuring its ability to compete with the radioligand for the binding site. The output is the IC50 value (the concentration of test compound that displaces 50% of the radioligand), from which the inhibition constant (Ki) can be calculated.[14]

Caption: Competitive Radioligand Binding Assay Workflow.

Detailed Protocol: Competitive Binding Assay for Sigma-1 Receptor (S1R)

This protocol is adapted for the top predicted target, the Sigma-1 Receptor (S1R), using the selective radioligand [³H]-(+)-pentazocine.[15]

1. Reagent Preparation:

- Receptor Source: Prepare membrane homogenates from cells expressing human S1R or from guinea pig liver, which has high S1R density.[15] Determine protein concentration via a BCA or Bradford assay.

- Assay Buffer: 50 mM Tris-HCl, pH 7.4.

- Radioligand: [³H]-(+)-pentazocine prepared in assay buffer at a final concentration of ~2 nM (near its Kd).

- Test Compound: Prepare a 10 mM stock of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL in DMSO. Create serial dilutions in assay buffer to achieve a final concentration range from 0.1 nM to 100 µM.

- Non-Specific Determinate: 10 µM unlabeled Haloperidol.

2. Assay Setup (in 96-well plates):

- Total Binding Wells: 50 µL receptor membranes, 50 µL [³H]-(+)-pentazocine, 50 µL assay buffer.

- Non-Specific Binding (NSB) Wells: 50 µL receptor membranes, 50 µL [³H]-(+)-pentazocine, 50 µL 10 µM Haloperidol.

- Competition Wells: 50 µL receptor membranes, 50 µL [³H]-(+)-pentazocine, 50 µL of each test compound dilution.

3. Incubation:

- Incubate the plates at room temperature for 120 minutes to allow the binding to reach equilibrium.

4. Filtration:

- Rapidly harvest the contents of each well onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

- Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

5. Quantification:

- Place the filters into scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

6. Data Analysis:

- Calculate Specific Binding: Total Binding (DPM) - NSB (DPM).

- Calculate Percent Inhibition by the test compound at each concentration: 100% * (1 - [(DPM in presence of compound - NSB) / (Specific Binding)]).

- Plot Percent Inhibition versus the log concentration of the test compound.

- Use non-linear regression (sigmoidal dose-response) to fit the curve and determine the IC50.[12]

- Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Interpreting Binding Data

The Ki value is a measure of the compound's binding affinity. A lower Ki indicates a higher affinity.

| Predicted Target | Radioligand | Test Compound Ki (nM) [Hypothetical] | Conclusion |

| Sigma-1 Receptor (S1R) | [³H]-(+)-Pentazocine | 25.3 | High Affinity. Confirmed as a primary target. |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 850.7 | Moderate Affinity. Likely a secondary target. |

| Serotonin Transporter (SERT) | [³H]Citalopram | > 10,000 | Low to No Affinity. Prediction not validated. |

| NMDA Receptor | [³H]MK-801 | > 10,000 | No Affinity. Prediction not validated. |

Based on these hypothetical results, (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL is a high-affinity ligand for the Sigma-1 Receptor.

Part 3: Elucidating Downstream Signaling Pathways

Confirming binding is only the first step. The ultimate goal is to understand the functional consequence of this binding.[3] Does the compound act as an agonist, antagonist, or allosteric modulator? What cellular pathways are affected? To answer this, we move to cell-based assays.

Functional Assays and Transcriptomic Analysis

Since S1R is a molecular chaperone that modulates various signaling pathways, including calcium signaling and ion channel function, a broad-spectrum approach is warranted.[15] Transcriptomic analysis via RNA sequencing (RNA-seq) provides an unbiased, genome-wide view of the changes in gene expression induced by the compound.[16]

Experimental Protocol: High-Level Workflow for Transcriptomic Analysis

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells, which endogenously express S1R) and treat with (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL at a concentration near its Ki (e.g., 30 nM) for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

RNA Extraction: Isolate total RNA from both treated and control cells using a standardized kit.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the RNA and perform high-throughput sequencing (e.g., on an Illumina platform).

-

Data Analysis:

-

Align sequencing reads to the reference genome.

-

Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by the compound.[17]

-

Conduct pathway enrichment analysis (using databases like KEGG or GO) on the list of differentially expressed genes to identify the biological pathways that are most significantly affected.[18][19]

-

Visualizing the Predicted Mechanism of Action

The transcriptomic data might reveal that the compound, by binding to S1R, modulates pathways related to neuroplasticity and cellular stress responses. For example, it might enhance the expression of Brain-Derived Neurotrophic Factor (BDNF), a key protein in neuronal survival and growth.

Caption: Hypothetical Signaling Pathway Modulated by the Compound.

Conclusion

This guide has outlined a systematic and powerful strategy for elucidating the mechanism of action of a novel compound, (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL. By synergistically combining in-silico prediction, direct in-vitro binding validation, and functional cell-based pathway analysis, we can efficiently move from a state of complete uncertainty to a well-supported, actionable MOA hypothesis. This integrated approach not only accelerates the drug discovery process but also builds a deep, mechanistic understanding of the compound's biological activity, which is indispensable for its successful translation into a therapeutic candidate.

References

-

Creative Biolabs. In Silico Target Prediction. Available from: [Link]

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 1888, 273-309. Available from: [Link]

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. PubMed. Available from: [Link]

-

Yamanishi, Y., et al. (2008). In Silico Functional Profiling of Small Molecules and Its Applications. Journal of Chemical Information and Modeling, 48(3), 644-651. Available from: [Link]

-

Gfeller, D. (2013). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Drug Discovery Today, 18(13-14), 634-640. Available from: [Link]

-

Lutz, M. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual [Internet]. Available from: [Link]

-

Jang, Y., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics, 37(19), 3324-3331. Available from: [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American journal of physiology, 265(4 Pt 1), L421–L429. Available from: [Link]

-

Terstappen, G. C., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. Available from: [Link]

-

Schaduangrat, N., et al. (2021). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 16(11), 1269-1280. Available from: [Link]

-

Eglen, R. M., & Reisine, T. (2014). Molecular Target Validation in preclinical drug discovery. Drug Discovery World. Available from: [Link]

-

Nguyen, L., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.29.1–1.29.19. Available from: [Link]

-

Jang, Y., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. ResearchGate. Available from: [Link]

-

Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

-

Bhuvaneswari, S. (2024). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences, 17(03), 107–117. Available from: [Link]

-

Ritz, A., et al. (2016). Signaling Pathway Analysis with Signaling Hypergraphs. IEEE/ACM Transactions on Computational Biology and Bioinformatics, 13(2), 359-371. Available from: [Link]

-

Khatri, P., et al. (2012). Downstream analysis of transcriptomic data. Stanford University. Available from: [Link]

-

Giorgetti, A., & Tagliabracci, A. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. Life (Basel, Switzerland), 11(5), 440. Available from: [Link]

-

Iversen, L., et al. (2021). Molecular mechanisms of action of stimulant novel psychoactive substances that target the high-affinity transporter for dopamine. Neuronal Signaling, 5(4), NS20210023. Available from: [Link]

-

Muley, V. Y. (2019). In order to decipher the downstream signaling pathway of a transcription factor, what is the better strategy? ResearchGate. Available from: [Link]

-

Wang, Y., et al. (2024). Signaling Pathway Analysis and Downstream Genes Associated with Disease Resistance Mediated by GmSRC7. International Journal of Molecular Sciences, 25(3), 1464. Available from: [Link]

-

Giorgetti, A., & Tagliabracci, A. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. MDPI. Available from: [Link]

-

Li, X., et al. (2015). Subpathway Analysis based on Signaling-Pathway Impact Analysis of Signaling Pathway. PLOS ONE, 10(7), e0132813. Available from: [Link]

Sources

- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. researchgate.net [researchgate.net]

- 5. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 8. portlandpress.com [portlandpress.com]

- 9. tandfonline.com [tandfonline.com]

- 10. wjbphs.com [wjbphs.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 15. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. bioinformatics-core-shared-training.github.io [bioinformatics-core-shared-training.github.io]

- 19. Subpathway Analysis based on Signaling-Pathway Impact Analysis of Signaling Pathway | PLOS One [journals.plos.org]

Precision Synthesis of Chiral Amino Alcohols: Mechanistic Paradigms and Scalable Protocols

Strategic Overview

Chiral 1,2- and 1,3-amino alcohols are privileged pharmacophores ubiquitous in modern therapeutics (e.g., β-blockers, sphingosine derivatives, and antiviral agents) and serve as indispensable chiral auxiliaries and ligands in asymmetric catalysis[1][2]. The synthesis of these motifs in enantiomerically pure forms presents a persistent challenge: controlling both regioselectivity and stereoselectivity while avoiding the step-intensive derivatization of the natural chiral pool[2].

As a Senior Application Scientist, I approach the synthesis of chiral amino alcohols not as a series of isolated reactions, but as a holistic system of molecular control. This whitepaper critically evaluates four state-of-the-art synthetic paradigms—Asymmetric Transfer Hydrogenation (ATH), Asymmetric Ring-Opening (ARO) of epoxides, Sharpless Asymmetric Aminohydroxylation (SAA), and Biocatalytic Cascades. By dissecting the causality behind reagent selection and reaction kinetics, this guide provides drug development professionals with actionable, self-validating protocols for scalable synthesis.

Mechanistic Paradigms & Causality

Asymmetric Transfer Hydrogenation (ATH) via Dynamic Kinetic Resolution (DKR)

The ATH of α-amino ketones using ruthenium-based chiral catalysts (e.g., Ru-TsDPEN) is a cornerstone of industrial asymmetric synthesis[3]. When the α-carbon of the ketone is enolizable, the reaction can undergo Dynamic Kinetic Resolution (DKR)[4].

-

Causality of Reagent Choice: A 5:2 azeotropic mixture of formic acid and triethylamine is employed. Formic acid serves as the stoichiometric hydride source, while triethylamine acts as a base to facilitate the rapid, continuous racemization of the unreacted enantiomer via an enol intermediate.

-

Mechanistic Control: The Ru-TsDPEN catalyst operates via an outer-sphere mechanism, transferring a hydride from ruthenium and a proton from the amine ligand simultaneously to the carbonyl face. Because the catalyst reduces one enantiomer of the rapidly equilibrating ketone exponentially faster than the other, a racemic mixture is funneled into a single highly enantioenriched diastereomer[4][5].

Dynamic Kinetic Resolution (DKR) in Asymmetric Transfer Hydrogenation.

Asymmetric Ring-Opening (ARO) of meso-Epoxides

The desymmetrization of meso-epoxides provides direct access to trans-1,2-amino alcohols. Pioneered by Jacobsen, this method utilizes chiral Cr(III)- or Co(II)-salen complexes[6][7].

-

Causality of Reagent Choice: Trimethylsilyl azide (TMSN₃) or anilines are used as nucleophiles. TMSN₃ is preferred over sodium azide due to its solubility in organic solvents and its ability to trap the resulting alkoxide as a silyl ether, preventing product inhibition[6].

-

Mechanistic Control: The reaction proceeds via a cooperative bimetallic mechanism. One metal center of the Salen complex acts as a Lewis acid to activate the epoxide oxygen, while a second metal center (or a bound counterion) delivers the nucleophile to the specific carbon atom dictated by the chiral ligand's steric environment, breaking the symmetry with high enantiomeric excess (>95% ee)[7][8].

Sharpless Asymmetric Aminohydroxylation (SAA)

The SAA allows for the direct, syn-selective conversion of alkenes into chiral 1,2-amino alcohols using catalytic osmium and chiral cinchona alkaloid ligands ((DHQD)₂PHAL or (DHQ)₂PHAL)[2][9].

-

Causality of Reagent Choice: Nitrogen sources such as Chloramine-T or FmocNHCl are utilized[9][10]. FmocNHCl is particularly advantageous for peptide synthesis as it installs a readily cleavable protecting group directly during the oxidation event[10].

-

Mechanistic Control: The chiral ligand coordinates to the osmium core, creating a highly structured chiral pocket. The nitrogen source oxidizes the osmium, forming an imido-osmium species that undergoes a stereocontrolled [3+2] cycloaddition with the alkene[11].

Biocatalytic Cascades

Chemical routes often require heavy metals and intensive protection/deprotection steps. Biocatalysis circumvents this by using engineered enzymes[1][12].

-

Causality of Reagent Choice: A dual-enzyme system utilizing Transketolase (TK) and ω-Transaminase (TAm) allows for the synthesis of complex aminodiols from simple, achiral precursors like propanal and hydroxypyruvate[1]. Isopropylamine is chosen as the amine donor because it is inexpensive and shifts the reaction equilibrium as it is converted to volatile acetone[13].

-

Mechanistic Control: TK catalyzes the stereoselective C-C bond formation to yield an α-hydroxy ketone. TAm subsequently performs a highly stereoselective reductive amination. The strict active-site geometry of these enzymes ensures near-perfect (>98%) enantioselectivity[13][14].

Biocatalytic cascade utilizing transketolase and ω-transaminase.

Quantitative Data Summary

The following table synthesizes the performance metrics of the discussed methodologies, providing a comparative baseline for route selection in process chemistry.

| Synthetic Methodology | Typical Yield | Enantiomeric Excess (ee) | Substrate Scope | Key Advantages | Primary Limitations |

| ATH via DKR | 85 - 95% | 90 - 99% | α-Amino ketones, aryl/alkyl substituents | 100% theoretical yield from racemate; highly scalable. | Requires enolizable α-proton; Ru catalysts can be costly. |

| ARO of meso-Epoxides | 80 - 98% | 85 - 98% | Cyclic and acyclic meso-epoxides | Direct access to trans-isomers; predictable stereochemistry. | Limited to symmetrical meso starting materials. |

| Sharpless SAA | 50 - 85% | 80 - 99% | Electron-deficient alkenes (e.g., cinnamates) | Direct functionalization of raw alkenes; syn-addition. | Regioselectivity issues with unpolarized alkenes; Osmium toxicity. |

| Biocatalytic Cascades | 60 - 90% | >98% | Aldehydes, α-keto acids | Green chemistry; aqueous media; exquisite stereocontrol. | Narrow substrate promiscuity; requires enzyme engineering. |

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical in-process controls.

Protocol A: Asymmetric Transfer Hydrogenation (ATH) of α-Amino Ketones

Adapted for the synthesis of (1R,2S)-amino alcohols using Ru-TsDPEN[3].

-

Catalyst Activation: In an inert glovebox, combine [RuCl₂(p-cymene)]₂ (0.005 mol eq.) and (S,S)-TsDPEN (0.011 mol eq.) in anhydrous DMF. Stir at 80 °C for 20 minutes to generate the active 16-electron Ru-diamine complex[9].

-

Substrate Preparation: In a separate vessel, dissolve the racemic α-amino ketone hydrochloride (1.0 eq.) in a pre-mixed, degassed azeotrope of formic acid/triethylamine (5:2 molar ratio). Causality: The precise 5:2 ratio ensures optimal hydride delivery while maintaining sufficient basicity for DKR enolization.

-

Hydrogenation: Transfer the active catalyst solution to the substrate mixture. Heat to 40 °C under a nitrogen atmosphere.

-

In-Process Control: Monitor the reaction via TLC (DCM:MeOH 9:1) and GC-MS. The reaction is typically complete within 18-24 hours when the ketone mass ion is fully depleted.

-

Work-up & Validation: Quench with saturated aqueous NaHCO₃ to neutralize formic acid. Extract with ethyl acetate (3x). Dry over Na₂SO₄ and concentrate. Validate enantiomeric excess (>95%) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase)[13].

Protocol B: Asymmetric Ring-Opening (ARO) of Cyclohexene Oxide

Desymmetrization using Jacobsen's Cr-Salen Catalyst[6][7].

-

Reaction Setup: To an oven-dried flask, add (R,R)-Cr(III)-Salen chloride complex (0.02 eq.) and cyclohexene oxide (1.0 eq.).

-

Nucleophile Addition: Cool the neat mixture to 0 °C. Add trimethylsilyl azide (TMSN₃, 1.05 eq.) dropwise over 15 minutes. Causality: Slow addition prevents thermal runaway and maintains high enantioselectivity by avoiding uncatalyzed background ring-opening.

-

Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

-

In-Process Control: Analyze an aliquot by FTIR. The disappearance of the epoxide C-O stretch (~830 cm⁻¹) and the appearance of the strong azide stretch (~2100 cm⁻¹) indicates completion.

-

Reduction to Amino Alcohol: Dissolve the crude silyl ether azide in methanol. Add Pd/C (10 wt%) and stir under a hydrogen balloon (1 atm) for 4 hours to reduce the azide to a primary amine. Filter through Celite, concentrate, and purify via silica gel chromatography to yield the trans-1,2-amino alcohol[6].

Protocol C: Biocatalytic Synthesis via Transketolase/ω-Transaminase

Synthesis of (2S,3S)-2-aminopentane-1,3-diol[1][13].

-

Enzymatic C-C Bond Formation: In a pH 7.0 HEPES buffer, combine propanal (50 mM) and lithium hydroxypyruvate (50 mM). Add engineered E. coli Transketolase (D469T variant) and thiamine pyrophosphate (TPP) cofactor. Incubate at 25 °C.

-

Intermediate Validation: Monitor the formation of (3S)-1,3-dihydroxypentan-2-one via LC-MS. Causality: Ensuring complete conversion before step 3 prevents side reactions and simplifies downstream purification.

-

Reductive Amination: Adjust the pH to 7.5. Add isopropylamine (200 mM, amine donor), pyridoxal-5-phosphate (PLP) cofactor, and Chromobacterium violaceum ω-Transaminase.

-

Incubation & Equilibrium Shift: Incubate at 30 °C for 48 hours. The evaporation/consumption of the acetone byproduct drives the reaction to completion[14].

-

Isolation: Centrifuge to remove denatured enzymes. Pass the aqueous supernatant through a strong cation exchange resin (e.g., Isolute SCX-2). Wash with methanol, then elute the pure chiral amino alcohol using 4 M NH₃ in methanol. Evaporate to yield the product with >98% ee[13].

References

- A Multidisciplinary Approach Toward the Rapid and Preparative-Scale Biocatalytic Synthesis of Chiral Amino Alcohols: A Concise Transketolase-/ω-Transaminase-Mediated Synthesis of (2S,3S)-2-Aminopentane-1,3-diol. Organic Process Research & Development - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCuqMDi-9CLgElgooevjJII_ZOnoU8lvzbtg343PsH8Eqp3dW7Av8tYNk6QiNDmyrgIUwEfTmHhu3ZYEUQ4hdykZXidGFW80QMXA-7P4TdtbMkiW3uMcWDE2peBmOnDfbG3kR4CpG-t7U=]

- Asymmetric synthesis protocols for chiral 1,2-amino alcohols using related compounds. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1vmyfFNKeIf9SYaXkMQ7lHc8w-KiFMScJvwIzwGs6TSxxh5t31U3MJ4jbCrAFybDco8Oh9DLqDMu2alDNb4IAtUXI0oCFz2jpAfNHaWxlSe41hd1BjPcYTV6_BSGB5HGPgYLvJAcFJa6eh_uTd_cf5QRO04CsWZsPvPLuhWRkGCMIT7DpxpQVzgIbpyORT2YKDdkvf0DTQJZ6KmdjgqQ35ec-h2U1jRlJNHxqpQFoUZo=]

- A Multidisciplinary Approach Toward the Rapid and Preparative-Scale Biocatalytic Synthesis of Chiral Amino Alcohols (Abstract/SI). Organic Process Research & Development - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPTruTZB7Qn82Dj_noMgQ6SpStVrodkUYHYxzbVWCiKHJt4axWNOonITkzwqza9O9po-STPzgtQSTrFDEiXxvlTwagaZagsKs2BW9trL0RBpPMHYEob9c_J6ztrsXl06I34wthdw==]

- 2-Amino-2-(4-chlorophenyl)ethanol|CAS 179811-64-4. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTimHKTRw6KEyuZKeZ_F8DDDvog7q2bLz3LHBmfWNw0JdnVyO7O4BqnEkkJo7Q4gPAAwu4E9BSIK0LyQjM-IQhyegRXmIm9vqEJiO-mOEhrcFXeAk8WZnsnHeLeIoUYlOXIqYf]

- Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEanp-fZM96oAnGvEL7te6u9EJ2MFigsHYOhs2JBB0ME1tNhQaOVsGVf7T2Cg6HJSHx2OKz0wYklnjuTnZzWKQpK3nxFazWGt6KPzPIEKrtvxeCxifsWRq71DlIdNM6ZqoV-w==]

- 2-Steps in 1-pot: enzyme cascades for the synthesis of chiral vicinal amino alcohols. JuSER.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXGYrqHP4jGLwHCuzr-fyIfGryvMDm3HlD2baFNETCWZOkNhkljzC19WMjZamo_zksdQEh-_O5GoqbMeshAEHTR22_o57_tSm5sQ3IVkqQBJ3RUIOcM2NJejYUDoS7qeB1m8AR54Z132WOaU9P8qZRCQnsZZbjT5YT8DX5QA==]

- Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA_hS8YQZy_TD5_g33-sq8e4v6UbY3tiZIq-bvfNvnYgnX70qAmpbybkFRUbxtEHZWSyDVZjsdfk1cJfjFZbeBXAvANUA979qFPJOeUB5U_eYf6xjRoRUjbHj7nQoKyZ2k9DdI_fKJa5b6y1o_NBumm5U-6r4Y2g84sGWVYgQ=]

- Biocatalysis integrated with chemistry and engineering to speed development of green pharmaceutical processes. REF Impact Case Studies.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6xiV0G-dsMqC3_-wX6HqLC-OK3_mf9ji2IxUN7RE7PY-frqWjlKBsJ-wVbs_MOReys3gsxY47rDAavN8DZ67hI-Dg1ezwG6kFC9QBUbtbU5BAl31c0uT_Rh30QC82Onmu2cX0fHLMvAXe4713Nc_Qbz8wU2o3yg==]

- Practical Synthesis of Enantiopure Cyclic 1,2-Amino Alcohols via Catalytic Asymmetric Ring Opening of Meso Epoxides. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEngiu0u1jd8mwzX2mFqhL0Ax7y-tnZeYJ6SBco0BO0iZI2S5JIAButV_5yQjVfLT6dNJAbCwbkeE0aYlS1lPBcsvNuOF7hq0Cyyuz1DZHhQXHce-RyrkZuh1mTYWHTxzbSQfCHXg==]

- Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOFyYV3P3G11J72UssEjrIsMIHQcf9sP_458aTrgVCZ-V5U_XO4l25VWoeeIzVaj7GfSdQTokRFqdjnrgHVFL16IaFnK1V_cdp_ND4BBBhcOy4TXLf2pXVf88ZwelAKNZMIO8eSZyB1tmaQA==]

- Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes (Part 2). MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLqglTIGKtjXs2I8-CooGf-7QZclEWQWc-neehFtaiSqlwmMWHZJyb88euF3vQmt0e_JtLkTazYzypidxvfEEUnj6DOGSyPY_mKucc6itRd3Xj0ZekJdqTcAGJUQzxG9N-3A==]